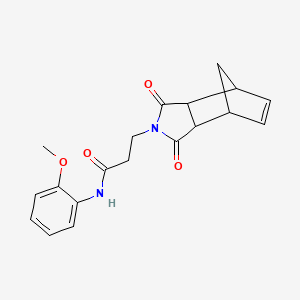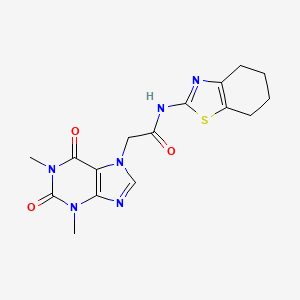![molecular formula C19H15ClN2O4 B3941408 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3941408.png)
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Descripción general
Descripción
The compound (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a chloro-hydroxyphenyl group and a dimethylphenyl group attached to a diazinane-trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the preparation of the diazinane-trione core, followed by the introduction of the chloro-hydroxyphenyl and dimethylphenyl groups through various organic reactions. Common reagents used in these steps include chlorinating agents, hydroxylating agents, and methylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine can produce an amino derivative.
Aplicaciones Científicas De Investigación
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. The chloro-hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The diazinane-trione core can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with a similar chloro-substituted aromatic ring but lacks the diazinane-trione core.
Carboxymethyl chitosan: A compound with similar biological applications but different chemical structure and properties.
Uniqueness
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: is unique due to its combination of a chloro-hydroxyphenyl group and a diazinane-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-10-3-4-11(2)15(7-10)22-18(25)13(17(24)21-19(22)26)8-12-5-6-16(23)14(20)9-12/h3-9,23H,1-2H3,(H,21,24,26)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNYCICXXFUTTR-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3941330.png)

![1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3941353.png)

![6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![4-[(E)-1-(ISOPENTYLAMINO)ETHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3941377.png)


![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)



![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)

